endo-Bicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-Bicyclo[2.2.1]heptan-2-ol: . This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The endo configuration refers to the orientation of the hydroxyl group (-OH) on the second carbon atom, which is directed towards the larger ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroxylation of α-Pinene: Another method involves the hydroxylation of α-pinene, which can be achieved through various chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using camphor as the starting material. The choice of reducing agent and catalyst can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters, ethers, or halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of ketones (e.g., norcamphor) or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of esters (e.g., endo-bicyclo[2.2.1]heptan-2-yl acetate), ethers, or halides.
Wissenschaftliche Forschungsanwendungen
endo-Bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of endo-Bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . The rigid bicyclic structure of the compound allows for specific interactions with enzymes and other biomolecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
exo-Bicyclo[2.2.1]heptan-2-ol: The exo isomer of the compound, where the hydroxyl group is oriented away from the larger ring.
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: Another stereoisomer of borneol with distinct physical and chemical properties.
Uniqueness: endo-Bicyclo[2.2.1]heptan-2-ol is unique due to its specific endo configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its exo isomer and other similar compounds.
Eigenschaften
CAS-Nummer |
61277-90-5 |
---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
ZQTYQMYDIHMKQB-DSYKOEDSSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2O |
Kanonische SMILES |
C1CC2CC1CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.